10-Oxoundecanoic acid

Overview

Description

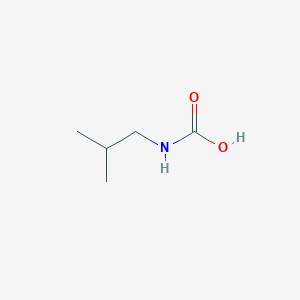

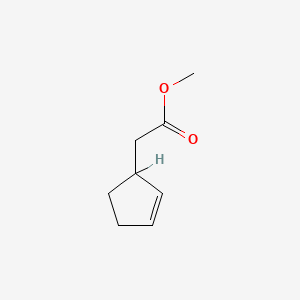

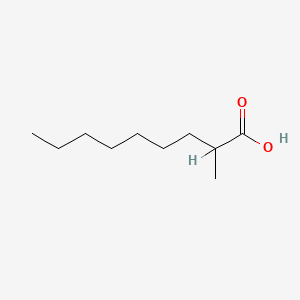

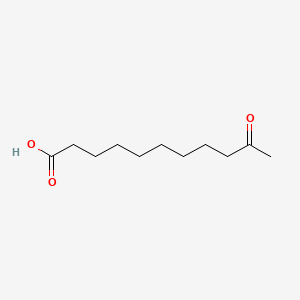

10-Oxoundecanoic acid, also known as 10-Ketoundecanoic acid, is a chemical compound with the molecular formula C11H20O3 and a molecular weight of 200.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 10-Oxoundecanoic acid involves several methods . One of the methods includes a reaction with water, oxygen, and copper (I) chloride in tetrahydrofuran at 20°C under 759.826 Torr for 36 hours . This method is known as the Wacker-Tsuji Olefin Oxidation .Molecular Structure Analysis

The linear formula of 10-Oxoundecanoic acid is C11H20O3 . The molecular weight is 200.28 .Scientific Research Applications

Antitumor Properties

10-Oxoundecanoic acid and its derivatives have been studied for their antitumor activities. For instance, studies have synthesized compounds like 10-Methylene-11-oxododecanoic acid and 9-Methylene-10-oxoundecanoic acid from Mannich bases and found them to possess antitumor properties (Kinoshita & Umezawa, 1962). Similarly, other synthesized acids like 10-Oxo-11-dodecenoic acid have also been found to exhibit antitumor and antifungal activities (M. Kinoshita & S. Umezawa, 1961).

Synthesis and Characterization of Derivatives

Derivatization studies of keto fatty acids like 10-Oxoundecanoic acid have led to the synthesis of various compounds with potential applications. For instance, oxathiolanes were prepared from the condensation of oxo fatty acids, including 10-Oxoundecanoic acid, which yielded compounds like 1-(ethylene oxathiolane) undecanoic acid (Suhail Ahmad et al., 1986). Other studies focused on synthesizing thiazole and oxazole derivatives from α-bromoketones derived from 11-bromo-10-oxoundecanoic acid, demonstrating the versatility of this compound in chemical synthesis (S. Rafat Husain et al., 1984).

Role in Plant Development

In plant biology, derivatives of 10-Oxoundecanoic acid have been identified as crucial compounds. For example, 12-Oxo-trans-10-dodecenoic acid, an oxidation product of polyunsaturated fatty acids in plant tissues, is structurally similar to traumatic acid and has been found to influence plant development (D. Zimmerman & C. Coudron, 1979).

Microbial Oxidation

Microbial oxidation studies have shown that certain microorganisms can convert oleic acid into compounds like 10-oxo-octadecanoic acid, indicating the potential of 10-Oxoundecanoic acid in biotransformation processes (S. El-Sharkawy et al., 1992).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 10-Oxoundecanoic acid . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name |

10-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMENMPHVRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217917 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxoundecanoic acid | |

CAS RN |

676-00-6 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.